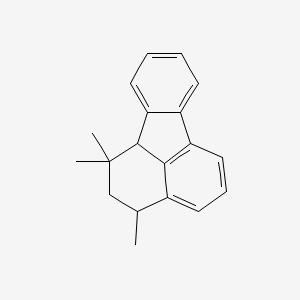
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H14 This compound is a derivative of fluoranthene, characterized by the presence of three methyl groups and a partially hydrogenated structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene typically involves the hydrogenation of fluoranthene derivatives. One common method includes the catalytic hydrogenation of fluoranthene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{Fluoranthene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxygenated derivatives.
Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or nickel (Ni).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) under controlled conditions.
Major Products Formed
Oxidation: Oxygenated derivatives such as ketones, alcohols, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and properties of PAHs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses.
相似化合物的比较
Similar Compounds
Fluoranthene: The parent compound with a fully aromatic structure.
1,2,3,4-Tetrahydrofluoranthene: A partially hydrogenated derivative with different hydrogenation sites.
1,1,6-Trimethylnaphthalene: Another PAH with a similar structure but different methyl group positions.
Uniqueness
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene is unique due to its specific methylation pattern and hydrogenation state. These structural features confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for various scientific investigations and applications.
属性
CAS 编号 |
63041-28-1 |
|---|---|
分子式 |
C19H20 |
分子量 |
248.4 g/mol |
IUPAC 名称 |
1,1,3-trimethyl-3,10b-dihydro-2H-fluoranthene |
InChI |
InChI=1S/C19H20/c1-12-11-19(2,3)18-16-8-5-4-7-14(16)15-10-6-9-13(12)17(15)18/h4-10,12,18H,11H2,1-3H3 |
InChI 键 |
QSCUYTRYTKWEHA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C2C3=CC=CC=C3C4=C2C1=CC=C4)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


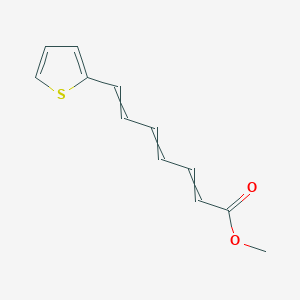
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
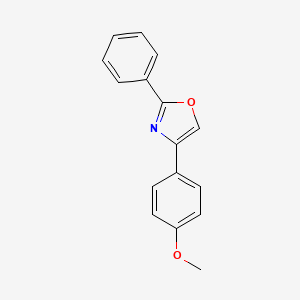
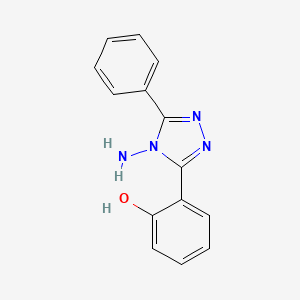
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

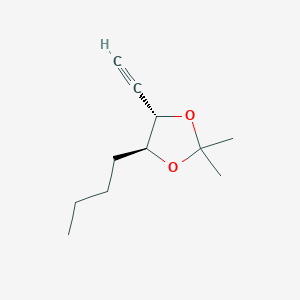
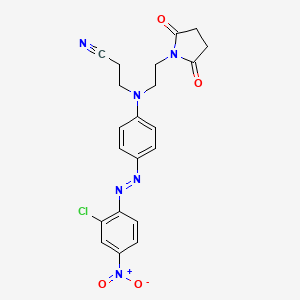
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)

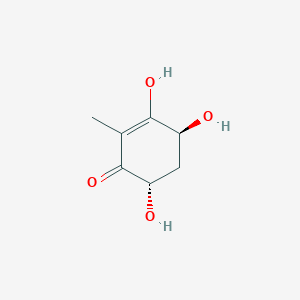
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
